1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol
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Overview
Description
1-(2-CYCLOHEXYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3,5-DIMETHYLPHENOXY)PROPAN-2-OL is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects. This particular compound is characterized by the presence of a cyclohexyl group, a benzodiazole ring, and a dimethylphenoxy group, which contribute to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CYCLOHEXYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3,5-DIMETHYLPHENOXY)PROPAN-2-OL typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dimethylphenoxy Group: The final step involves the nucleophilic substitution reaction of the benzodiazole intermediate with 3,5-dimethylphenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, including controlled temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-CYCLOHEXYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3,5-DIMETHYLPHENOXY)PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Potassium carbonate, sodium hydroxide
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe to study biological processes and interactions at the molecular level.
Medicine: Potential therapeutic applications due to its pharmacological properties, such as anxiolytic or anticonvulsant effects.
Industry: Use in the development of new materials, coatings, or catalysts.
Mechanism of Action
The mechanism of action of 1-(2-CYCLOHEXYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3,5-DIMETHYLPHENOXY)PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The benzodiazole ring may interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to pharmacological effects. The cyclohexyl and dimethylphenoxy groups may enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-CYCLOHEXYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3,5-DIMETHYLPHENOXY)PROPAN-2-OL: Unique due to the presence of both cyclohexyl and dimethylphenoxy groups.
1-(2-Phenyl-1H-1,3-benzodiazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-(2-Cyclohexyl-1H-1,3-benzodiazol-1-yl)-3-(4-methoxyphenoxy)propan-2-ol: Similar structure but with a methoxy group instead of dimethyl groups.
Uniqueness
The uniqueness of 1-(2-CYCLOHEXYL-1H-1,3-BENZODIAZOL-1-YL)-3-(3,5-DIMETHYLPHENOXY)PROPAN-2-OL lies in its specific combination of functional groups, which may confer distinct chemical and pharmacological properties compared to other similar compounds.
Properties
CAS No. |
1018127-30-4 |
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Molecular Formula |
C24H30N2O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-(2-cyclohexylbenzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C24H30N2O2/c1-17-12-18(2)14-21(13-17)28-16-20(27)15-26-23-11-7-6-10-22(23)25-24(26)19-8-4-3-5-9-19/h6-7,10-14,19-20,27H,3-5,8-9,15-16H2,1-2H3 |
InChI Key |
KHCKEYPONCQUPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CN2C3=CC=CC=C3N=C2C4CCCCC4)O)C |
Origin of Product |
United States |
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